molecular formula C17H14F3N3OS B2712388 N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 1448135-73-6

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2712388
CAS No.: 1448135-73-6
M. Wt: 365.37
InChI Key: ZHHVUQIFTGDSLA-UHFFFAOYSA-N
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Description

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups or rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide might be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzamide: Lacks the trifluoromethyl group.

    N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.

    N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide makes it unique. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)13-5-2-1-4-12(13)16(24)21-8-10-23-9-7-14(22-23)15-6-3-11-25-15/h1-7,9,11H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVUQIFTGDSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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